molecular formula C19H22N2O3S B406160 3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL

3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL

Cat. No.: B406160
M. Wt: 358.5g/mol
InChI Key: MVIUBXVIBZCERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL is an organic compound that features a benzimidazole core linked to a propanediol moiety through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole reacts with 2-(4-methylphenoxy)ethyl halide in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under basic conditions.

    Formation of the Propanediol Moiety: The final step involves the reaction of the sulfanyl intermediate with epichlorohydrin, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The phenoxyethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxyethyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a component in advanced materials with unique properties.

    Biological Studies: It may be used as a probe to study biological pathways or as a ligand in biochemical assays.

    Industrial Applications: The compound could find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with various biological targets, while the phenoxyethyl and sulfanyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)-1,2-propanediol
  • 3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)-1,2-propanediol

Uniqueness

3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5g/mol

IUPAC Name

3-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropane-1,2-diol

InChI

InChI=1S/C19H22N2O3S/c1-14-6-8-16(9-7-14)24-11-10-21-18-5-3-2-4-17(18)20-19(21)25-13-15(23)12-22/h2-9,15,22-23H,10-13H2,1H3

InChI Key

MVIUBXVIBZCERT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(CO)O

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(CO)O

Origin of Product

United States

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